(1'S,5'R)-5'-Hydroxyaverantin is a significant compound in the realm of secondary metabolites, specifically within the category of polyketides. This compound is notable for its role in the biosynthesis of aflatoxins, which are potent mycotoxins produced by certain fungi, particularly Aspergillus species. The structural configuration of (1'S,5'R)-5'-Hydroxyaverantin contributes to its biological activity and potential applications in medicine and agriculture.
(1'S,5'R)-5'-Hydroxyaverantin is primarily sourced from various strains of Aspergillus, especially Aspergillus nidulans. This organism is well-studied for its ability to produce a variety of secondary metabolites, including polyketides like averantin and its derivatives. The biosynthetic pathway leading to (1'S,5'R)-5'-Hydroxyaverantin involves several enzymatic steps that convert primary metabolites into complex structures.
This compound falls under the classification of polyketides, which are a diverse group of natural products synthesized by the polymerization of acetyl and propionyl units. Polyketides are known for their wide range of biological activities, including antibiotic, antifungal, and anticancer properties.
The synthesis of (1'S,5'R)-5'-Hydroxyaverantin can be achieved through several biosynthetic pathways involving polyketide synthase enzymes. The initial steps typically involve the condensation of acetyl-CoA and malonyl-CoA units facilitated by β-ketosynthase enzymes.
The molecular formula for (1'S,5'R)-5'-Hydroxyaverantin is , with a molecular weight of approximately 388.12 g/mol. Its structure features multiple hydroxyl groups and a distinct polyketide backbone that contributes to its reactivity and biological activity.
(1'S,5'R)-5'-Hydroxyaverantin participates in several chemical reactions typical for polyketides:
The conversion from (1'S,5'R)-5'-Hydroxyaverantin to other compounds in aflatoxin biosynthesis typically involves:
The mechanism of action for (1'S,5'R)-5'-Hydroxyaverantin primarily revolves around its role in aflatoxin biosynthesis. This compound acts as a precursor that undergoes further enzymatic modifications resulting in highly toxic aflatoxins.
Research indicates that (1'S,5'R)-5'-Hydroxyaverantin's conversion involves:
(1'S,5'R)-5'-Hydroxyaverantin has several applications in scientific research:
(1'S,5'R)-5'-Hydroxyaverantin (HAVN) is a critical intermediate in the biosynthesis of aflatoxins—potent carcinogens produced by Aspergillus flavus and A. parasiticus. It occupies a central position in the polyketide-derived metabolic pathway, downstream of norsolorinic acid (NOR) and averantin (AVN) but upstream of averufin (AVR). The biosynthesis initiates with the formation of a hexanoate starter unit by fatty acid synthases (HexA/HexB), followed by iterative elongation via a non-reducing polyketide synthase (PksA) to form a C20 polyketide chain. This chain undergoes cyclization to norsolorinic acid, the first stable anthraquinone intermediate [4] [6]. NOR is subsequently reduced to (1'S)-averantin by a cytosolic dehydrogenase, which then undergoes stereospecific hydroxylation at the C5' position to form HAVN [6] [9]. This step is catalyzed by the cytochrome P450 monooxygenase AvnA (CYP60A1), which exhibits absolute specificity for the (1'S)-AVN enantiomer [9].
Table 1: Key Intermediates in Early Aflatoxin Biosynthesis
Intermediate | Enzyme Involved | Catalytic Function | Stereochemical Outcome |
---|---|---|---|
Norsolorinic Acid (NOR) | NOR synthase (PksA/FAS complex) | Polyketide cyclization | Racemic |
(1'S)-Averantin (AVN) | NOR dehydrogenase | Ketoreduction | (1'S)-configuration |
(1'S,5'R)-5'-Hydroxyaverantin (HAVN) | AvnA (CYP60A1) | C5'-hydroxylation | (1'S,5'R)-diastereomer |
Averufin (AVR) | HAVN dehydrogenase + OAVN cyclase | Oxidation + cyclization | Spontaneous lactonization |
HAVN undergoes NAD⁺-dependent oxidation catalyzed by a short-chain dehydrogenase (EC 1.1.1.352), yielding (S)-5'-oxoaverantin (OAVN) as a transient intermediate. This reaction is stereospecific, requiring the (1'S,5'R) configuration of HAVN for optimal activity [5] [8]. OAVN is highly unstable and spontaneously undergoes intramolecular ketalization to form averufin—a pivotal branch-point metabolite directing carbon flux toward aflatoxin B₁ versus G₁ subtypes [5] [8]. Genetic studies confirm that disruption of the dehydrogenase gene (adhA) in A. parasiticus results in HAVN accumulation, halting aflatoxin production [8]. Crucially, this conversion occurs via a two-step enzymatic cascade:
Table 2: Enzymatic Parameters for HAVN Conversion
Enzyme | EC Number | Cofactor | Km (HAVN) | Specific Activity | Subunit Structure |
---|---|---|---|---|---|
HAVN Dehydrogenase | 1.1.1.352 | NAD⁺ | 18.5 µM | 120 nmol/min/mg | 28-kDa homodimer |
OAVN Cyclase | - | None | 42 µM (OAVN) | 85 nmol/min/mg | 79-kDa homodimer |
The cytosolic dehydrogenase AdhA exhibits strict cofactor specificity, utilizing NAD⁺ exclusively over NADP⁺ [5] [8]. Kinetic analyses reveal a Km of 18.5 µM for HAVN and a Vmax of 120 nmol/min/mg, indicating high catalytic efficiency [8]. The enzyme’s active site contains two conserved motifs:
Stereochemistry governs every step of HAVN processing:
Mutagenesis studies demonstrate that A. parasiticus strains expressing mutant AdhA accumulate (1'S,5'R)-HAVN and its aberrant derivative averufanin (AVNN), diverting the pathway from productive aflatoxin synthesis [8]. This highlights the enzyme’s role as a stereochemical gatekeeper.
Table 3: Metabolic Fate of HAVN Stereoisomers
Stereoisomer | AvnA Hydroxylation | AdhA Dehydrogenation | Conversion to AVR | Aflatoxin Yield |
---|---|---|---|---|
(1'S,5'R)-HAVN | Yes | Yes | Efficient | High |
(1'S,5'S)-HAVN | Yes | No | None | Negligible |
(1'R)-AVN (precursor) | Not hydroxylated | - | - | None |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7